molecular formula C17H23NO3S B2648489 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351609-77-2

2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B2648489
CAS No.: 1351609-77-2
M. Wt: 321.44
InChI Key: LRFNAOVCCOTQSJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a sophisticated spirocyclic chemical building block designed for advanced research and development applications. This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a privileged structure in medicinal chemistry known for contributing to molecular rigidity and improved pharmacokinetic properties . The spirocyclic scaffold is of significant interest in the design of novel therapeutic agents for a range of conditions, including potential applications in [state specific field, e.g., central nervous system disorders, metabolic diseases, or oncology], based on the documented activities of related diazaspiro undecane systems . The benzylthio ethanone moiety serves as a versatile functional handle for further synthetic elaboration, allowing researchers to conjugate the spirocyclic core to other pharmacophores or create targeted chemical libraries. This compound is provided for research use only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the specific product data sheet for detailed handling and storage information.

Properties

IUPAC Name

2-benzylsulfanyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-16(14-22-13-15-5-2-1-3-6-15)18-9-7-17(8-10-18)20-11-4-12-21-17/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFNAOVCCOTQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CSCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide in the presence of a base.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Benzyl halides, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone. For instance, research on similar compounds has demonstrated effectiveness in animal models of epilepsy, suggesting that modifications to the spirocyclic structure can enhance therapeutic efficacy against seizure disorders .

Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. A series of derivatives synthesized from benzylthio compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzylthio moiety could enhance anticancer potency .

Pharmacological Insights

Mechanism of Action
The pharmacological activity of this compound is believed to be mediated through multiple pathways, including modulation of neurotransmitter systems and inhibition of key enzymes involved in tumor progression. The compound's ability to interact with various receptors and enzymes makes it a candidate for further pharmacological exploration.

ADME-Tox Profiles
Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have shown favorable profiles, indicating good permeability and metabolic stability. This suggests that this compound may possess desirable pharmacokinetic characteristics for therapeutic use .

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science. Its potential use in the development of novel polymers and materials with specific mechanical and thermal properties is an area of ongoing research.

Case Studies

Study Findings
Anticonvulsant Study Demonstrated efficacy in reducing seizure activity in animal models; potential for human epilepsy treatment .
Anticancer Evaluation Significant cytotoxicity against multiple cancer cell lines; promising derivatives identified for further development .
ADME-Tox Assessment Favorable pharmacokinetic properties observed; good permeability and metabolic stability noted in vitro .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/R-Group Molecular Formula Key Properties/Applications Reference
Target Compound : 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone -S-CH₂-C₆H₅ (benzylthio) Likely C₁₇H₂₁NO₃S Potential σ1 receptor modulation; enhanced lipophilicity due to sulfur N/A
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 2) -C₆H₅ (phenyl) at C2; -CH₂-C₆H₅ at N9 C₁₅H₂₁NO₂ σ1 receptor antagonist; used in binge-eating studies
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one -O-C₆H₄-OCH₃ (methoxyphenoxy) C₁₇H₂₃NO₅ Higher polarity due to oxygen-rich substituent; research applications
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one -CH₂-CH₂-C₆H₄-SO₂CH₃ (sulfonyl) C₁₈H₂₅NO₅S Increased solubility and polarity; potential anti-inflammatory activity
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}pent-4-en-1-one (BG15330) -CH₂-CH₂-CH=CH₂ (pentenone) C₁₃H₂₁NO₃ Conformational flexibility due to alkene; synthetic intermediate

Physicochemical Properties

  • Molecular Weight : Estimated ~330-350 g/mol, comparable to analogs like BG15330 (239.31 g/mol) but lighter than sulfonyl derivatives (367.46 g/mol in ).

Q & A

Q. Key Considerations :

  • Purity control via column chromatography or recrystallization .
  • Use of anhydrous conditions to prevent hydrolysis of the dioxa-aza ring .

Which spectroscopic techniques are critical for characterizing this compound?

Basic
Routine characterization employs:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm spiro ring connectivity and substituent positions.
    • 2D-COSY/HSQC to resolve overlapping signals in the spiro system .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation patterns .

Methodological Tip : Use deuterated chloroform (CDCl₃) as a solvent for NMR due to the compound’s limited solubility in polar solvents .

How do substituents on the spiro ring influence biological activity?

Advanced
Evidence from analogous spiro compounds suggests:

  • Alkyl substituents : Lower alkyl groups (e.g., methyl) maintain or enhance activity (e.g., antihypertensive effects via α₁-adrenoceptor blockade) .
  • Aryl/bulky groups : Significant reduction in activity due to steric hindrance or altered binding affinity .

Q. Experimental Design :

Synthesize derivatives with varied substituents.

Evaluate activity via in vitro receptor-binding assays or in vivo models (e.g., spontaneously hypertensive rats).

Correlate structural features with pharmacological outcomes using QSAR analysis .

Substituent TypeActivity TrendReference
Lower alkyl (e.g., methyl)High activity
Aryl (e.g., benzodioxan)Moderate activity
Bulky alkyl (e.g., tert-butyl)Low activity

What challenges arise during purification of this compound?

Q. Advanced

  • Solubility Issues : Limited solubility in common solvents (e.g., water, ethanol) necessitates use of dichloromethane or DCM/MeOH mixtures .
  • Column Chromatography : Optimize gradient elution (e.g., hexane/ethyl acetate) to separate closely related spiro derivatives .
  • Degradation : Hydrolysis of the dioxa-aza ring under acidic/basic conditions requires neutral pH during purification .

Q. Troubleshooting :

  • Pre-purify via liquid-liquid extraction to remove polar impurities.
  • Use silica gel with 5% triethylamine to minimize adsorption of basic nitrogen atoms .

How stable is this compound under varying storage conditions?

Q. Basic

  • Short-term : Stable at room temperature in sealed, amber vials (light-sensitive).
  • Long-term : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the benzylthio group .
  • Decomposition Risks : Exposure to moisture or protic solvents accelerates hydrolysis of the spiro ring .

What is the role of the benzylthio group in reactivity?

Q. Advanced

  • Nucleophilic Substitution : The thioether sulfur acts as a nucleophile in alkylation or oxidation reactions .
  • Radical Reactions : Participates in thiol-ene click chemistry for bioconjugation .
  • Chelation : Potential coordination with metal catalysts in cross-coupling reactions.

Q. Methodology :

  • For functionalization, use mild oxidizing agents (e.g., H₂O₂) to convert –S– to sulfoxide/sulfone derivatives .

Which analytical methods quantify this compound in complex matrices?

Q. Basic

  • HPLC-UV/Vis : Reverse-phase C18 column with acetonitrile/water mobile phase (detection at 254 nm) .
  • GC-MS : Derivatize with BSTFA to improve volatility .
  • LC-HRMS : Accurate mass determination for trace analysis in biological samples .

Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

What mechanistic insights exist for spiro ring formation?

Q. Advanced

  • Acid-Catalyzed Cyclization : Protonation of carbonyl oxygen facilitates intramolecular nucleophilic attack by amine/oxygen, forming the spiro junction .
  • Kinetic Control : Reaction temperature (0–25°C) dictates regioselectivity and avoids side products .

Q. Experimental Optimization :

  • Monitor reaction progress via TLC (silica gel, iodine staining) .

What safety precautions are essential during handling?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

How can computational modeling guide research on this compound?

Q. Advanced

  • Molecular Docking : Predict binding modes to biological targets (e.g., α₁-adrenoceptors) using AutoDock Vina .
  • DFT Calculations : Optimize geometry and analyze electronic properties (e.g., HOMO/LUMO) for reactivity predictions .
  • MD Simulations : Study spiro ring conformational dynamics in solvated systems .

Software Tools : Gaussian (DFT), GROMACS (MD), PyMOL (visualization) .

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